molecular formula C11H16O B14407289 3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one CAS No. 81925-60-2

3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14407289
CAS No.: 81925-60-2
M. Wt: 164.24 g/mol
InChI Key: LGPANKIDBOUJSO-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and isopropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with isobutylene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isobutylene: A hydrocarbon with a similar isopropenyl group.

    2-Methyl-2-propen-1-ol: An alcohol with a similar structural motif.

    2-Methyl-2-propyl-1,3-propanediol: A diol with related chemical properties.

Uniqueness

3-Methyl-2-(2-methylprop-1-en-1-yl)cyclohex-2-en-1-one is unique due to its specific cyclohexene ring structure and the presence of both methyl and isopropenyl groups

Properties

CAS No.

81925-60-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-methyl-2-(2-methylprop-1-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-8(2)7-10-9(3)5-4-6-11(10)12/h7H,4-6H2,1-3H3

InChI Key

LGPANKIDBOUJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)C=C(C)C

Origin of Product

United States

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